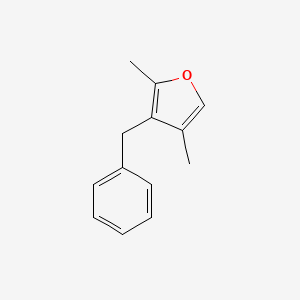

3-Benzyl-2,4-dimethylfuran

Description

Structure

3D Structure

Properties

CAS No. |

89100-08-3 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-benzyl-2,4-dimethylfuran |

InChI |

InChI=1S/C13H14O/c1-10-9-14-11(2)13(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |

InChI Key |

CPJSOQZGFZPWJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Benzyl 2,4 Dimethylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the existing substituents. In 3-Benzyl-2,4-dimethylfuran, the 2 and 4 positions are occupied by methyl groups, and the 3 position by a benzyl (B1604629) group. The remaining unsubstituted position is C5.

Due to the activating and ortho-, para-directing nature of the alkyl and benzyl substituents, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack. Therefore, electrophilic substitution reactions are expected to occur predominantly at this position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Reaction | Predicted Major Product |

| Br₂ / Dioxane | Bromination | 3-Benzyl-5-bromo-2,4-dimethylfuran |

| HNO₃ / H₂SO₄ | Nitration | 3-Benzyl-2,4-dimethyl-5-nitrofuran |

| SO₃ / Pyridine | Sulfonation | This compound-5-sulfonic acid |

| RCOCl / AlCl₃ | Friedel-Crafts Acylation | 5-Acyl-3-benzyl-2,4-dimethylfuran |

| POCl₃ / DMF | Vilsmeier-Haack Formylation | This compound-5-carbaldehyde |

It is important to note that furan and its derivatives can be sensitive to strong acids, which can lead to polymerization or ring-opening. Therefore, milder conditions are often employed for these electrophilic substitution reactions. For instance, Friedel-Crafts acylations on furans are often carried out using less aggressive Lewis acids than aluminum chloride, such as boron trifluoride etherate stackexchange.comzenodo.org. The Vilsmeier-Haack reaction provides a mild method for the formylation of electron-rich aromatic compounds like furan organic-chemistry.orgwikipedia.orgyoutube.com.

Reactions Involving the Methyl Substituents

The methyl groups at the 2 and 4 positions of the furan ring are generally less reactive than the furan ring itself towards electrophiles. However, they can undergo reactions typical of alkylarenes, such as free-radical halogenation at the benzylic-like positions. While there is a lack of specific studies on this compound, the principles of side-chain reactivity can be applied.

Side-chain halogenation of alkyl-substituted aromatic compounds can be initiated by light or radical initiators. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to introduce a bromine atom onto one of the methyl groups.

Furthermore, the methyl groups can potentially participate in condensation reactions with aldehydes and ketones under acidic conditions. These reactions typically involve the formation of a carbocation intermediate on the furan ring, followed by nucleophilic attack from the enol form of the carbonyl compound.

Reactivity of the Benzyl Moiety

The benzyl group attached to the furan ring at the 3-position exhibits reactivity characteristic of a benzylic system. This includes susceptibility to both oxidative and reductive transformations.

Oxidative Processes of the Benzyl Group

The benzylic methylene (B1212753) group (-CH₂-) in the benzyl moiety is susceptible to oxidation to a carbonyl group. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents masterorganicchemistry.comnih.govlibretexts.org. The oxidation of a benzylic carbon can proceed to a carboxylic acid with strong oxidizing agents, provided a benzylic hydrogen is present organic-chemistry.org. For example, the oxidation of 5-hydroxymethylfurfural, which has a benzylic alcohol, can yield 2,5-diformylfuran or furan-2,5-dicarboxylic acid depending on the reaction conditions researchgate.net.

Table 2: Potential Oxidation Products of the Benzyl Group in this compound

| Oxidizing Agent | Reaction Conditions | Expected Major Product |

| KMnO₄, heat | Strong oxidation | 3-(2,4-Dimethylfuran-3-yl)benzoic acid |

| MnO₂ | Mild oxidation | (2,4-Dimethylfuran-3-yl)(phenyl)methanone |

| O₂, Metal/Bromide catalyst | Aerobic oxidation | (2,4-Dimethylfuran-3-yl)(phenyl)methanone |

Reductive Transformations of the Benzyl Group

The benzyl group is generally stable to many reducing conditions. However, under catalytic hydrogenation conditions, typically using a palladium catalyst on a carbon support (Pd/C) and hydrogen gas, the benzyl group can be cleaved from the furan ring via hydrogenolysis. This reaction is a common method for the deprotection of benzyl ethers and esters tcichemicals.com.

Alternatively, selective hydrogenation of the furan ring while preserving the benzyl group can be a challenge. However, specific catalytic systems, such as ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase, have been developed for the selective hydrogenation of the heterocyclic ring in benzofurans d-nb.info. While this is a different system, it highlights the potential for selective reductions with tailored catalysts.

Ring-Opening and Rearrangement Reactions of Furan Derivatives

Furan and its derivatives can undergo a variety of ring-opening and rearrangement reactions, often under acidic conditions or in the presence of oxidizing agents. The specific products of these reactions are highly dependent on the substitution pattern of the furan ring and the reaction conditions.

Acid-catalyzed ring-opening of furan in aqueous solution has been shown to proceed via protonation at the α-carbon, leading to the formation of hydroxybutenal derivatives acs.org. In the case of this compound, the substitution pattern would influence the stability of the intermediates and thus the reaction pathway.

Oxidative ring-opening is another common transformation for furans. For instance, furans can react with N-bromosuccinimide (NBS) in a sequence that involves oxidative dearomatization, spirocyclization, and aromatization to yield polysubstituted furans researchgate.net.

Furthermore, furan derivatives can undergo rearrangement reactions. An unusual Brønsted acid-catalyzed benzofuran (B130515) ring-opening and furan ring-closure sequence has been reported for the formation of tri- and tetrasubstituted furans nih.gov. While this is for a benzofuran system, it demonstrates the potential for complex rearrangements in furan chemistry.

Metal-Catalyzed Reactions and Ligand Effects in Furan Chemistry

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of furan rings. These reactions typically require a halo-substituted furan as a starting material. If this compound were to be halogenated, for example at the 5-position, the resulting halofuran could participate in a variety of coupling reactions.

Palladium- and iron-catalyzed cross-coupling reactions are commonly used for the synthesis of 2-substituted furans from 2-bromofuran (B1272941) thieme-connect.com. These reactions, such as the Suzuki, Stille, and Heck couplings, allow for the formation of carbon-carbon bonds between the furan ring and various organic groups.

The synthesis of polysubstituted furans can also be achieved through metal-catalyzed cyclization reactions hud.ac.uknih.govacs.org. For example, gold(I)-catalyzed cascade reactions of propargyl vinyl ethers can lead to the formation of tri- and tetrasubstituted furans acs.org. While not directly applicable to the pre-formed this compound, these methods highlight the importance of metal catalysis in accessing complex furan structures.

The choice of metal catalyst and ligands can have a significant impact on the outcome of these reactions, influencing selectivity and efficiency.

Photochemical and Thermal Transformations

The photochemical and thermal reactivity of this compound is anticipated to involve transformations at the furan ring, the benzyl group, and the methyl groups. The specific pathways are influenced by the input of energy in the form of light or heat.

Photochemical Transformations

The photochemistry of furan derivatives can be complex, often leading to isomerization products. Upon direct irradiation, furans can undergo rearrangement to form cyclopropenyl aldehydes or ketones. In the case of this compound, such a transformation would be highly speculative without experimental data.

Another common photochemical reaction involving furans is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition of a carbonyl compound to an alkene, in this case, the furan ring. The reaction of this compound with an excited carbonyl compound could potentially yield a bicyclic oxetane. The regioselectivity and stereoselectivity of such a reaction would be influenced by the steric and electronic effects of the benzyl and methyl substituents.

Thermal Transformations

The thermal behavior of alkyl-substituted furans often involves radical-mediated processes. For this compound, the C-H bonds of the methyl groups and the benzylic C-H bonds are the most likely sites for initial homolytic cleavage at elevated temperatures.

The thermal decomposition of furans with alkyl substituents is known to be dominated by radical chemistry due to the relatively weak C-H bonds in the alkyl groups. In the case of 2,5-dimethylfuran, for instance, hydrogen abstraction from a methyl group leads to the formation of a (5-methylfuran-2-yl)methyl radical. By analogy, the thermolysis of this compound would likely involve the formation of radicals at the methyl and benzyl positions.

The general thermal decomposition of the furan ring itself can proceed through ring-opening isomerization to form open-chain intermediates. These intermediates can then undergo further reactions to yield smaller molecules.

Below is a summary of potential transformation products based on the reactivity of analogous compounds.

| Transformation | Reactant(s) | Conditions | Potential Product(s) |

| Photochemical Isomerization | This compound | UV Irradiation | Cyclopropenyl derivatives |

| Paternò-Büchi Reaction | This compound, Carbonyl Compound | UV Irradiation | Bicyclic oxetane |

| Thermal Decomposition | This compound | High Temperature | Radical intermediates, Ring-opened products |

Detailed Research Findings

Spectroscopic and Structural Elucidation of 3 Benzyl 2,4 Dimethylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for 3-Benzyl-2,4-dimethylfuran has been found in the public domain. A detailed analysis of proton and carbon chemical shifts, as well as two-dimensional correlations, is not possible without experimental spectra.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons in this compound are not available in the literature.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The characteristic chemical shifts for the carbon atoms of the furan (B31954) ring, the methyl groups, the benzylic methylene (B1212753) group, and the phenyl ring of this compound have not been experimentally reported.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the unambiguous structural assignment of this compound, no such studies have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The exact mass and specific fragmentation pattern of this compound under electron ionization or other mass spectrometry techniques have not been documented. A definitive analysis of its mass spectral behavior is therefore unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as C-H, C=C, and C-O bonds), is not available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no published UV-Vis spectra for this compound, preventing an analysis of its specific electronic transitions, such as π→π* transitions, and the determination of its maximum absorption wavelengths (λmax).

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality would be required. wikipedia.org This crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays, typically from a synchrotron source to achieve high resolution. libretexts.org The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. wikipedia.orgnih.gov By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be constructed, which in turn reveals the precise location of each atom in the molecule. nih.gov

The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below. This table would typically include key parameters that define the crystal lattice and the quality of the structural determination.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₁₄O |

| Formula weight | 186.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 102.34 |

| γ (°) | 90 |

| Volume (ų) | 1007.8 |

| Z | 4 |

| Calculated density (g/cm³) | 1.228 |

| Absorption coefficient (mm⁻¹) | 0.078 |

| F(000) | 400 |

| Crystal size (mm³) | 0.25 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Furthermore, the crystallographic analysis would elucidate any significant intermolecular interactions present in the solid-state structure of this compound. These could include van der Waals forces, and potential weak C-H···π interactions involving the benzyl (B1604629) and furan rings, which would influence the packing of the molecules in the crystal lattice.

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

In addition to X-ray crystallography, other advanced spectroscopic techniques would be instrumental in providing a comprehensive understanding of the vibrational and electronic properties of this compound. Raman spectroscopy, in particular, offers a complementary method to infrared (IR) spectroscopy for probing the vibrational modes of a molecule.

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with the molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule. This provides a characteristic "fingerprint" spectrum of the compound.

A Raman spectrum of this compound would be expected to show distinct peaks corresponding to the various functional groups and structural features of the molecule. For instance, characteristic vibrational modes would be observed for the C-H stretching and bending of the methyl and benzyl groups, the C=C stretching of the furan and benzene (B151609) rings, and the C-O-C stretching of the furan ring.

The analysis of the Raman spectrum, often in conjunction with theoretical calculations using methods such as Density Functional Theory (DFT), would allow for the assignment of specific vibrational modes to the observed spectral bands. This detailed vibrational analysis would provide further confirmation of the molecular structure and offer insights into the nature of the chemical bonds within this compound.

While specific experimental data for this compound is not currently available, the application of these powerful analytical techniques would be essential for a complete and accurate structural and spectroscopic characterization of this compound.

Computational and Theoretical Investigations of 3 Benzyl 2,4 Dimethylfuran

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Benzyl-2,4-dimethylfuran. These methods allow for the detailed exploration of its molecular geometry, conformational possibilities, and thermodynamic stability.

The three-dimensional structure of this compound is crucial to its properties and reactivity. Geometry optimization calculations, typically performed using methods like Density Functional Theory (DFT), are employed to determine the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

For this compound, a key aspect of its structure is the rotational freedom of the benzyl (B1604629) group relative to the furan (B31954) ring. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the furan and phenyl rings. This analysis can reveal the most stable conformers and the energy barriers between them. The furanoside rings, in general, are known to be flexible, and computational studies on related substituted furans have explored their conformational preferences. frontiersin.org While specific studies on this compound are not abundant, research on similar furan-based arylamides has demonstrated the utility of computational methods in quantifying conformational rigidity. nih.gov Such studies often reveal that even in polar solvents, certain conformations can be retained due to subtle intramolecular interactions. nih.gov

Table 1: Representative Conformational Data for Substituted Furans

| Compound | Method | Key Dihedral Angle | Relative Energy (kcal/mol) |

| N-methylfuran-2-carboxamide | QM | C-C-C=O | 0 (eclipsed) |

| N-methylfuran-2-carboxamide | QM | C-C-C=O | 2.5 (anti) |

Note: This table is illustrative and based on data for a related furan derivative to demonstrate the type of information obtained from conformational analysis.

The thermodynamic stability of this compound can be quantified by its enthalpy of formation. High-level ab initio methods are used to calculate these values for various furan derivatives. acs.org For instance, studies on alkylfurans like 2,3-dimethylfuran (B88355) and 2,4-dimethylfuran (B1205762) have been conducted using methods such as CBS-QB3, CBS-APNO, and G3. acs.orgresearchgate.netnih.gov These calculations have shown good agreement with experimental data where available. researchgate.net

Bond Dissociation Energies (BDEs) are a critical measure of the strength of chemical bonds within a molecule and are essential for understanding its thermal decomposition and reactivity. researchgate.net Computational studies have revealed that the C-H bonds on the furan ring are remarkably strong, exceeding 500 kJ mol⁻¹. acs.orgnih.gov In contrast, the C-H bonds on the alkyl substituents are significantly weaker. researchgate.net For this compound, the BDEs of the benzylic C-H bonds are expected to be the lowest, making this position susceptible to radical abstraction.

Table 2: Calculated Enthalpies of Formation and Bond Dissociation Energies for Related Alkylfurans

| Compound | Method | Enthalpy of Formation (kJ/mol) | Bond Dissociation Energy (C-H) (kJ/mol) |

| 2,4-dimethylfuran | CBS-QB3/CBS-APNO/G3 | -100.5 ± 1.0 | Ring C-H: ~504, Methyl C-H: ~360 |

| 2-methylfuran | CBS-QB3/CBS-APNO/G3 | -80.8 ± 0.5 | Ring C-H: >500, Methyl C-H: ~360 |

| Furan | High-level ab initio | -34.8 ± 3 | Ring C-H: ~500 |

Data sourced from studies on alkylfurans. acs.orgresearchgate.netresearchgate.net

Reaction Mechanism Studies and Kinetics Modeling

Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions involving furan derivatives. By modeling the transition states and intermediates, researchers can predict reaction kinetics and mechanisms.

Understanding the reactivity of this compound involves identifying the transition states of its potential reactions and calculating the associated energy barriers. For example, in electrophilic substitution reactions, which are common for furan rings, computational methods can model the approach of the electrophile and the formation of the sigma complex intermediate.

Studies on the reactions of furan derivatives have utilized computational methods to extend Brønsted–Evans–Polanyi (BEP) and transition state scaling (TSS) relations to bond-breaking reactions on the furan ring and its functional groups. acs.org These relationships provide a way to estimate reaction barriers based on reaction energies. For reactions like hydrogenation and dehydrogenation, these theoretical predictions have shown smaller deviations compared to C-C and C-O bond-breaking reactions. acs.org

Both ab initio and DFT methods are extensively used to study the reaction mechanisms of furan compounds. Ab initio methods, based on first principles of quantum mechanics, can provide highly accurate results, especially when coupled with high-level correlation methods like coupled-cluster theory. acs.org DFT, on the other hand, offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and complex reaction pathways. researchgate.netresearchgate.net

For instance, DFT calculations have been employed to investigate the mechanisms of cycloaddition reactions involving dienylfurans. pku.edu.cn These studies can distinguish between stepwise and concerted pathways by locating the relevant transition states and intermediates. Similarly, ab initio studies have been used to investigate the photochemical isomerization of furan derivatives, revealing the roles of excited singlet and triplet states. nih.gov The pyrolysis of furan has also been investigated using ab initio techniques to understand its unimolecular decomposition channels. acs.org

Investigation of Aromaticity and Electronic Delocalization within the Furan Ring

The furan ring in this compound possesses aromatic character, which significantly influences its chemical and physical properties. Aromaticity in furan arises from the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a 4n+2 π-electron system according to Hückel's rule. wikipedia.orgvedantu.comquora.com

However, the aromaticity of furan is more modest compared to benzene (B151609), as reflected in its lower resonance energy. wikipedia.org The electronegativity of the oxygen atom holds its lone pair more tightly, reducing the ease of delocalization compared to the nitrogen in pyrrole, for example. pharmaguideline.com This reduced aromaticity makes the furan ring more reactive in certain reactions, such as Diels-Alder cycloadditions. wikipedia.org

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can provide a quantitative measure of the degree of electronic delocalization within the furan ring of this compound and how it is influenced by the benzyl and methyl substituents. The presence of electron-donating alkyl groups is generally expected to enhance the electron density of the ring, influencing its reactivity in electrophilic substitution reactions. wikipedia.org

Prediction of Spectroscopic Parameters through Computational Methods

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the elucidation of structural and electronic properties, which in turn enables the prediction of NMR, FT-IR, Raman, and UV-Vis spectra. These theoretical spectra are invaluable for identifying key structural features and can guide future experimental work.

The standard approach involves first optimizing the molecular geometry of the compound to find its most stable conformation (lowest energy state). This is commonly achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311+G(d,p)). Once the optimized geometry is obtained, the same level of theory can be used to calculate various spectroscopic parameters.

Prediction of ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. Theoretical NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Calculations are typically performed at the DFT level, for instance, using the B3LYP functional with the 6-311+G(2d,p) basis set, often incorporating a solvent model to simulate experimental conditions. scielo.br The computed chemical shifts (δ) are usually referenced against a standard compound, such as Tetramethylsilane (TMS).

For this compound, distinct signals would be expected for the furan ring protons and carbons, the benzyl group, and the methyl substituents. Theoretical calculations for similar structures, like N-benzyl-N-(furan-2-ylmethyl) acetamide, have shown excellent correlation between calculated and experimental chemical shifts. scielo.brresearchgate.net Based on these established methods, a hypothetical prediction of the ¹H and ¹³C NMR chemical shifts for this compound is presented below.

Hypothetical ¹H NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311+G(d,p) level. Note: These are illustrative values based on typical shifts for similar structural motifs.

| Atom(s) | Predicted Chemical Shift (δ, ppm) |

| H5 (Furan ring) | ~6.8 - 7.2 |

| H (Benzyl CH₂) | ~3.9 - 4.1 |

| H (Phenyl ring) | ~7.1 - 7.4 |

| H (2-Methyl) | ~2.2 - 2.4 |

| H (4-Methyl) | ~2.0 - 2.2 |

Hypothetical ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311+G(d,p) level. Note: These are illustrative values based on typical shifts for similar structural motifs.

| Atom(s) | Predicted Chemical Shift (δ, ppm) |

| C2 (Furan ring) | ~145 - 150 |

| C3 (Furan ring) | ~118 - 122 |

| C4 (Furan ring) | ~135 - 140 |

| C5 (Furan ring) | ~110 - 115 |

| C (Benzyl CH₂) | ~30 - 35 |

| C (Phenyl ring) | ~126 - 140 |

| C (2-Methyl) | ~12 - 15 |

| C (4-Methyl) | ~9 - 12 |

Prediction of Vibrational Spectra (FT-IR & Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule's normal modes. globalresearchonline.net Theoretical studies on furan and its methylated derivatives have demonstrated that methods like B3LYP with the cc-pVTZ basis set can accurately reproduce experimental vibrational spectra. globalresearchonline.net

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings and methyl groups, C=C and C-O stretching of the furan ring, and various bending and deformation modes.

Hypothetical Assignment of Key Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level. Note: These are illustrative values for characteristic vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Phenyl & Furan) | ~3050 - 3150 |

| Aliphatic C-H Stretch (CH₂, CH₃) | ~2850 - 3000 |

| C=C Stretch (Furan & Phenyl Rings) | ~1450 - 1600 |

| Furan Ring Breathing/Stretching | ~1350 - 1480 |

| C-O-C Asymmetric Stretch (Furan) | ~1200 - 1250 |

| CH₂ Bend (Scissoring) | ~1440 - 1470 |

| C-H Out-of-Plane Bend | ~700 - 900 |

Prediction of Electronic Spectra (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The prediction of these transitions, including the maximum absorption wavelengths (λmax) and oscillator strengths (f), is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govscielo.org.za These calculations provide insight into the electronic structure, often correlating the main absorption bands with transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a conjugated system like this compound, the primary electronic transitions are expected to be of the π → π* type. globalresearchonline.net TD-DFT calculations would identify the specific orbitals involved and predict the energy of these transitions, which corresponds to the absorption wavelengths observed in a UV-Vis spectrum.

Hypothetical UV-Vis Absorption Data for this compound Calculated using TD-DFT at the B3LYP/6-311+G(d,p) level. Note: These are illustrative values.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~220 | > 0.1 | HOMO-1 → LUMO |

| ~265 | > 0.3 | HOMO → LUMO |

Applications of 3 Benzyl 2,4 Dimethylfuran in Advanced Chemical Research

Role as a Synthetic Intermediate in Organic Synthesis

Substituted furans are versatile synthons in organic chemistry, prized for their ability to be transformed into a wide array of more complex molecules. The furan (B31954) ring can act as a diene in cycloaddition reactions or undergo various ring-opening and rearrangement reactions to afford diverse carbocyclic and heterocyclic structures.

Precursor to Complex Heterocyclic Systems

The furan nucleus is a fundamental building block for constructing more elaborate heterocyclic systems. Research on structurally related compounds, such as 3-benzyl-furan-2(5H)-ones, demonstrates this utility. These furan derivatives can be converted into corresponding silyloxy furans, which then serve as reactive intermediates. For instance, they undergo condensation reactions with aromatic aldehydes to produce 3-benzyl-5-arylidene-furan-2(5H)-ones, a class of unsaturated lactones analogous to the naturally occurring nostoclides nih.gov.

Furthermore, the furan scaffold is central to the synthesis of fused heterocyclic systems like furo[3,4-d]pyrimidines. In one synthetic pathway, a 4-(isocyanatomethyl)furan-3-carbonyl azide is used as a starting material, which, through a series of reactions including Curtius rearrangement, nucleophilic addition, and intramolecular cyclization, yields novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide nih.gov. Similarly, various furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives have been synthesized, highlighting the adaptability of the furan ring in creating diverse and biologically relevant heterocyclic architectures rsc.orgnih.govtandfonline.com.

Building Block for Polycyclic Compounds

The furan ring is an effective diene in the Diels-Alder reaction, a powerful tool for constructing polycyclic compounds. This [4+2] cycloaddition reaction allows for the atom-economical synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable intermediates for a range of complex molecules nih.gov.

The reactivity of the furan ring in Diels-Alder reactions is highly dependent on its substituents. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it rsc.orgmdpi.com. However, even electron-poor furans, such as furoic acids, have been shown to participate in Diels-Alder reactions, particularly when water is used as a solvent, which can provide a substantial rate-enhancement nih.gov. The reaction of 2-amino-substituted furans with various dienophiles readily furnishes cycloadducts that can be converted into polysubstituted anilines acs.org. This strategy underscores the utility of substituted furans as synthons for creating complex carbocyclic and polycyclic frameworks.

Development in Materials Science

Furan-based compounds are gaining significant attention in materials science due to their derivation from renewable biomass resources and their unique chemical properties. They serve as valuable monomers for creating sustainable polymers and as precursors for advanced materials like liquid crystals.

Monomer or Component in Polymer Synthesis

Furan derivatives, particularly those obtainable from biomass, are key monomers for producing a new class of bio-based polyesters known as furanoates. The key monomer, 2,5-furandicarboxylic acid (FDCA), is used to produce polymers like poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF) mdpi.comacs.org. These materials are considered sustainable alternatives to petroleum-based polyesters like PET and PBT.

Research has demonstrated the synthesis of various furan-based copolyesters using enzymatic polymerization, a greener alternative to conventional catalysis. Monomers such as dimethyl 2,5-furandicarboxylate (DMFDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are used to create copolyesters with high molecular weights suitable for material applications nih.govd-nb.info. Additionally, more complex furan-containing diols, such as those derived from dihydronaphthofuro[3,2-d]furan, have been synthesized and used to create novel aliphatic polyesters with good thermal stability researchgate.net. The incorporation of the rigid furan ring into the polymer backbone often imparts desirable properties such as improved thermal stability and enhanced gas barrier performance mdpi.comacs.org.

Precursor for Liquid Crystal Materials

The incorporation of heterocyclic rings, including furan, into molecular structures is a well-established strategy for designing liquid crystal (LC) materials ajchem-a.com. The heteroatoms can enhance molecular dipole moments and influence molecular geometry, which are critical factors for the formation of mesophases ajchem-a.com.

Several studies have focused on synthesizing and characterizing liquid crystals containing a furan moiety. For example, a series of liquid crystalline materials based on furfural (B47365) derivatives, specifically (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates, have been prepared. These compounds exhibit nematic and, in some cases, smectic mesophases, with the thermal stability and phase behavior being influenced by the length of the terminal alkyl chains nih.govnih.gov. The furan ring's inclusion affects the mesophase range and stability of the resulting materials nih.govnih.gov. Other research has explored bent-shaped or "banana" liquid crystals that incorporate a furan bridge into the mesogenic core sethanandramjaipuriacollege.in. Furthermore, cholesteric liquid crystalline polysiloxanes have been synthesized using monomers containing a furan group, demonstrating the versatility of furan derivatives in creating advanced optical materials tandfonline.comtandfonline.com.

Table 1: Examples of Furan-Containing Liquid Crystalline Compounds and their Properties

| Compound Structure/Class | Mesophase(s) Observed | Key Research Finding |

|---|---|---|

| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate | Nematic, Smectic A | Incorporation of the furan ring affects mesophase range and stability. nih.govnih.gov |

| Bent-shaped dimers with a furan bridge | Liquid Crystalline Behaviour | Demonstrates the use of furan in creating bent-core liquid crystals. sethanandramjaipuriacollege.in |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes | Monotropic Liquid Crystal | While not a furan, this related heterocyclic system shows that core structure significantly impacts mesomorphism. beilstein-journals.org |

| Cholesteric polysiloxanes with furan monomers | Cholesteric | Furan-containing polymers can form chiral liquid crystal phases with selective reflection properties. tandfonline.comtandfonline.com |

Derivatives as Probes for Chemical Reaction Studies

Fluorescence is a process involving the absorption and subsequent emission of light energy by molecules known as fluorophores youtube.com. Furan derivatives have been successfully developed as fluorescent probes for imaging and as chemical probes for detecting specific reactive species or functionalities. Their utility stems from the ability of the furan ring to participate in specific chemical reactions or to be part of a larger conjugated system with desirable photophysical properties.

For instance, furan-containing nucleoside analogues have been synthesized and evaluated as fluorescent probes in nucleic acids. The conjugation of a furan moiety to nucleosides like 2'-deoxyuridine can yield probes with favorable emission wavelengths and quantum yields that are sensitive to their microenvironment, making them useful for studying DNA structure and dynamics nih.gov. Similarly, fluorescent probes based on furan and imidazole derivatives have been developed for the selective imaging of cancer cells researchgate.net.

In another application, a maleimide-based chemical probe has been designed to exploit the Diels-Alder reactivity of furans. This probe can covalently attach to furan-containing natural products, facilitating their discovery and identification from complex mixtures like cell supernatants beilstein-journals.org. The reactivity of this probe varies depending on the substituents on the furan ring, as shown in the table below.

Table 2: Reactivity of a Maleimide-Based Diels-Alder Probe with Various Furan Substrates

| Furan Substrate | Position of Electron-Withdrawing Group (EWG) | Average Conversion (%) |

|---|---|---|

| 2-furoic acid | 2 | 21 ± 1 |

| 3-furoic acid | 3 | 79 ± 8 |

| 3-methyl-2-furoic acid | 2 | 81 ± 6 |

| 2-methyl-3-furoic acid | 3 | 87 ± 8 |

| methyl 3-furan carboxylate | 3 | 57 ± 8 |

Data sourced from a study on a Diels-Alder probe for furan-containing natural products. The conversion is calculated based on the starting material remaining after the reaction. beilstein-journals.org

This approach demonstrates how the specific reactivity of the furan core can be harnessed to create tools for chemical biology and natural product discovery. Additionally, derivatives of 3,4-dibenzyl-furan-2(5H)-one have been investigated as potential fluorescent probes for cyclooxygenase-2 (COX-2) imaging, which is relevant for cancer diagnosis researchgate.netresearchgate.net.

Catalytic Applications Involving Furan Moieties

There is no available scientific literature detailing the specific catalytic applications of 3-Benzyl-2,4-dimethylfuran. Research on the catalytic behavior of furan moieties is extensive; however, studies specifically investigating the role of the this compound structure in catalytic processes have not been reported in the reviewed sources. Consequently, no data on its performance as a catalyst, ligand, or substrate in specific catalytic reactions can be provided.

Contributions to the Field of Green Chemistry (e.g., biomass conversion products)

No research was identified that connects this compound to the field of green chemistry. There are no studies indicating its synthesis from renewable feedstocks or its use as a biomass conversion product. The potential applications of this specific compound in sustainable chemical processes, such as its use as a green solvent or a building block for biodegradable materials, have not been explored in the available literature. Therefore, detailed research findings or data tables concerning its role in green chemistry cannot be presented.

Table of Mentioned Compounds

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for polysubstituted furans is an active area of research. rsc.orgnih.gov Future efforts towards the synthesis of 3-Benzyl-2,4-dimethylfuran could focus on adapting existing methods for polysubstituted furans or developing entirely new routes.

Novel Synthetic Approaches:

Recent advances in metal-catalyzed reactions offer promising strategies for the construction of the this compound scaffold. researchgate.net For instance, methods involving the catalytic phosphine-mediated multicomponent reactions of terminal activated olefins and acyl chlorides could be explored. nih.gov Another approach could involve a modular synthesis strategy, such as a trans-carboboration of a propargyl alcohol followed by a Suzuki coupling, which allows for the programmed introduction of different substituents. nih.gov

A potential synthetic pathway could also be envisioned through the metalloradical cyclization of alkynes with α-diazocarbonyls, a method that has proven effective for the regioselective synthesis of multisubstituted furans. acs.org The table below summarizes some modern synthetic strategies that could be adapted for the synthesis of this compound.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Key Features | Potential for this compound |

|---|---|---|

| Metal-Catalyzed Synthesis | Employs transition metals like palladium, copper, or gold to catalyze the formation of the furan (B31954) ring. researchgate.net | Could offer high efficiency and control over the substitution pattern. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. nih.gov | Could provide a convergent and atom-economical route to the target molecule. |

| Trans-Carboboration Strategy | Involves the trans-carboboration of propargyl alcohols to create a trisubstituted furylboronic acid pinacol ester, which can be further functionalized. nih.gov | Offers a modular approach to introduce the benzyl (B1604629) and methyl groups in a controlled manner. |

| Metalloradical Cyclization | Utilizes cobalt(II) complexes to catalyze the reaction between α-diazocarbonyls and alkynes. acs.org | Allows for the formation of polyfunctionalized furans with high regioselectivity. |

Sustainable Methodologies:

The principles of green chemistry are increasingly influencing the design of synthetic routes. frontiersin.org Future research should aim to develop sustainable methods for the synthesis of this compound. This could involve the use of bio-derived starting materials, as furanic compounds can be obtained from biomass. mdpi.com The use of greener solvents, such as polyethylene glycol (PEG), and catalyst systems like PEG/KI, could also be explored to create more environmentally friendly processes. frontiersin.org Furthermore, developing catalytic systems that can be recycled and reused would enhance the sustainability of the synthesis. frontiersin.org

Exploration of Undiscovered Reactivity Patterns

The reactivity of the furan nucleus is well-established, with a propensity for electrophilic substitution reactions, typically at the 2- and 5-positions. youtube.compharmaguideline.com However, the specific substitution pattern of this compound could lead to novel and unexplored reactivity.

The electron-donating nature of the two methyl groups at the 2- and 4-positions is expected to activate the furan ring towards electrophilic attack. The benzyl group at the 3-position will also influence the regioselectivity of such reactions. It would be of interest to investigate reactions such as nitration, halogenation, and acylation to determine the precise directing effects of this substitution pattern. pharmaguideline.com

Beyond classical electrophilic substitution, the potential for this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, warrants investigation. acs.orgresearchgate.net The electronic properties conferred by the substituents could modulate the reactivity of the furan ring as a diene.

Furthermore, the metabolism of furan-containing compounds can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can have toxicological implications. nih.gov An important area of future research would be to investigate the metabolic fate of this compound and to characterize any reactive metabolites that may be formed.

Advanced Spectroscopic and Computational Integration

The unambiguous characterization of this compound would rely on a combination of advanced spectroscopic techniques and computational methods.

Spectroscopic Characterization:

The expected spectroscopic data for this compound can be predicted based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the two methyl groups on the furan ring, and the remaining proton on the furan ring. The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom in the molecule. brainly.com

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C-O stretching of the furan ring. globalresearchonline.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which would aid in structural elucidation. spectrabase.com

Computational Integration:

Density Functional Theory (DFT) calculations have become a powerful tool in chemical research for predicting and interpreting spectroscopic data, as well as for understanding molecular structure and reactivity. nih.govresearchgate.net For this compound, DFT calculations could be employed to:

Predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of the experimental spectra. globalresearchonline.net

Calculate the vibrational frequencies to assist in the interpretation of the IR and Raman spectra. globalresearchonline.net

Model the electronic structure and frontier molecular orbitals (HOMO-LUMO) to gain insights into the compound's reactivity and potential for participation in chemical reactions. nih.gov

Investigate the conformational preferences of the molecule, particularly the rotation of the benzyl group. researchgate.net

The integration of experimental spectroscopic data with theoretical calculations would provide a comprehensive understanding of the structural and electronic properties of this compound.

Potential for Derivatization in Novel Chemical Applications

Furan derivatives are a well-known class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. researchgate.netslideshare.netstudysmarter.co.uk The structure of this compound provides several sites for derivatization, opening up possibilities for the creation of novel compounds with tailored properties.

Medicinal Chemistry Applications:

The furan ring is a key structural motif in many biologically active compounds. nih.gov By introducing various functional groups onto the this compound scaffold, it may be possible to develop new therapeutic agents. For example, derivatization could be targeted towards creating compounds with anticancer, antibacterial, or antifungal properties. nih.gov The benzyl group also offers a site for modification, which could be used to modulate the biological activity of the resulting derivatives.

Materials Science Applications:

Furan-based compounds have been explored for use in the development of new polymers and organic materials. The derivatization of this compound could lead to the synthesis of novel monomers for polymerization reactions. Furthermore, the introduction of chromophoric or fluorescent groups could lead to the development of new dyes or molecular probes. slideshare.net

The table below outlines some potential derivatization strategies and their possible applications.

Table 2: Potential Derivatization Strategies and Applications

| Derivatization Strategy | Target Functional Group | Potential Application |

|---|---|---|

| Electrophilic Substitution | Furan ring | Introduction of nitro, halo, or acyl groups to modulate electronic properties and biological activity. |

| Functionalization of the Benzyl Group | Benzyl ring | Introduction of substituents on the aromatic ring of the benzyl group to fine-tune biological activity or material properties. |

| Metal-Catalyzed Cross-Coupling | Furan ring (if halogenated) | Formation of new C-C bonds to create more complex molecular architectures. |

| Condensation Reactions | Methyl groups (via functionalization) | Elaboration of the side chains to create more complex derivatives. |

Q & A

Q. What are the standard synthetic routes for 3-Benzyl-2,4-dimethylfuran, and how can reaction conditions be optimized?

The synthesis of substituted furans often involves cycloisomerization or catalytic methods. For example, palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or water is a viable approach for structurally related furans . For 3-acetyl-2,4-dimethylfuran, Organic Syntheses Vol. 53 details validated procedures, including ketone functionalization and benzylation steps, which can be adapted . Optimization may involve adjusting catalyst loading (e.g., PdCl₂ vs. Pd(OAc)₂), solvent polarity, and reaction time to maximize yield.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Key methods include:

- NMR Spectroscopy : Compare experimental - and -NMR data (e.g., δ ~2.1–2.4 ppm for methyl groups, δ ~4.0–4.5 ppm for benzyl protons) with computational predictions or literature analogs .

- IR Spectroscopy : Look for furan C-O-C stretching (~1250–1100 cm) and aromatic C-H bending (~750 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-HRMS for [M+H]) and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in common laboratory solvents?

The compound is likely lipophilic due to the benzyl and methyl substituents. Solubility tests in hexane, ethyl acetate, and dichloromethane are recommended. Stability studies under varying pH, temperature, and light exposure should precede long-term storage (e.g., inert atmosphere at −20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or synthetic data for this compound?

Contradictions may arise from impurities, isomerization, or analytical conditions. Strategies include:

- Reproducibility Checks : Validate synthesis using independent protocols (e.g., alternative catalysts or protecting groups) .

- Advanced Chromatography : Use chiral columns or GC-MS to separate isomers or trace impurities .

- X-ray Crystallography : Obtain single-crystal structures for unambiguous confirmation, as demonstrated for benzofuran derivatives in CCDC depositions .

Q. What methodologies are suitable for studying the photophysical or photochemical properties of this compound?

- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess π→π* transitions.

- Time-Resolved Fluorescence : Investigate excited-state dynamics using laser flash photolysis .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict orbital energies and compare with experimental data .

Q. How can the biological activity of this compound be evaluated in pharmacological research?

- In Vitro Assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using competitive radioligand displacement .

- Toxicity Screening : Use cell viability assays (MTT or resazurin) in human cell lines (e.g., HepG2) to assess cytotoxicity .

- Metabolic Stability : Perform liver microsome studies to evaluate Phase I/II metabolism .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Solvent Selection : Replace traditional solvents (DCM, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether or 2-MeTHF) .

- Catalyst Recycling : Employ immobilized Pd nanoparticles or ionic liquid-supported catalysts to reduce metal waste .

- Energy Efficiency : Optimize microwave-assisted or flow-chemistry protocols to shorten reaction times .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.